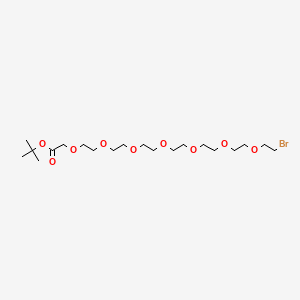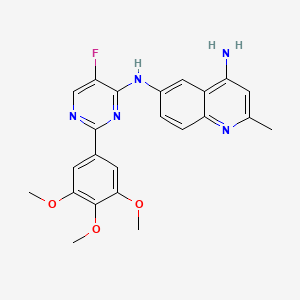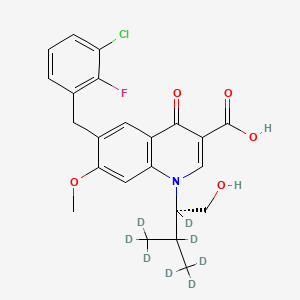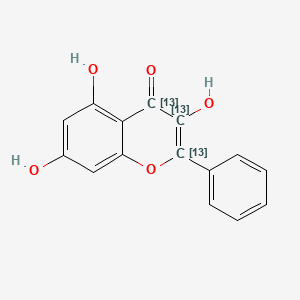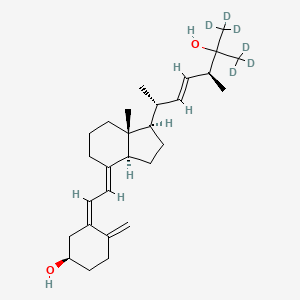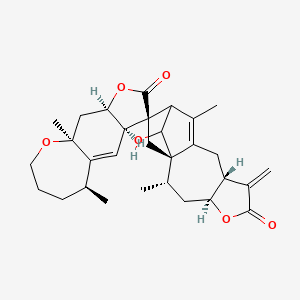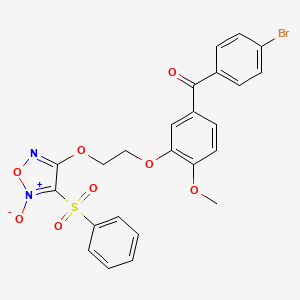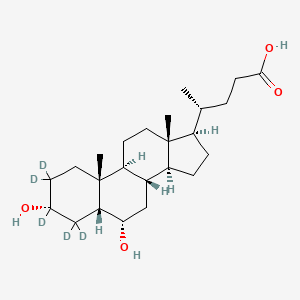
Hyodeoxycholic Acid-d5
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Hyodeoxycholic Acid-d5 is a deuterium-labeled derivative of Hyodeoxycholic Acid. Hyodeoxycholic Acid is a secondary bile acid formed in the small intestine by gut flora. It acts as a TGR5 (G-protein-coupled bile acid receptor 1) agonist, with an EC50 of 31.6 µM in CHO cells . The deuterium labeling in this compound makes it useful for various scientific research applications, particularly in tracing and quantification studies.
准备方法
Synthetic Routes and Reaction Conditions
Hyodeoxycholic Acid-d5 is synthesized by introducing deuterium atoms into the Hyodeoxycholic Acid molecule. The process typically involves the hydrogen-deuterium exchange reaction, where hydrogen atoms in the Hyodeoxycholic Acid are replaced with deuterium. This can be achieved using deuterated reagents under specific reaction conditions, such as elevated temperatures and the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound involves large-scale hydrogen-deuterium exchange reactions. The process is optimized to ensure high yield and purity of the deuterium-labeled compound. The production is carried out in specialized reactors designed to handle deuterated reagents and maintain the integrity of the deuterium labeling.
化学反应分析
Types of Reactions
Hyodeoxycholic Acid-d5 undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups in the molecule can be oxidized to form ketones or carboxylic acids.
Reduction: The carbonyl groups can be reduced to hydroxyl groups.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield ketones or carboxylic acids, while reduction can produce alcohols.
科学研究应用
Hyodeoxycholic Acid-d5 has a wide range of scientific research applications:
Chemistry: Used as a tracer in metabolic studies to understand the pathways and mechanisms of bile acid metabolism.
Biology: Helps in studying the role of bile acids in various biological processes, including lipid metabolism and gut microbiota interactions.
Medicine: Investigated for its therapeutic potential in treating non-alcoholic fatty liver disease (NAFLD) and type 2 diabetes
作用机制
Hyodeoxycholic Acid-d5 exerts its effects by acting as an agonist for the TGR5 receptor. This receptor is involved in various physiological processes, including the regulation of glucose homeostasis and lipid metabolism. The activation of TGR5 by this compound leads to the modulation of signaling pathways that influence these metabolic processes .
相似化合物的比较
Similar Compounds
Deoxycholic Acid: Another secondary bile acid with similar properties but lacks the deuterium labeling.
Chenodeoxycholic Acid: A primary bile acid with different hydroxylation patterns.
Lithocholic Acid: A secondary bile acid with a single hydroxyl group.
Uniqueness
Hyodeoxycholic Acid-d5 is unique due to its deuterium labeling, which enhances its stability and allows for precise tracing in metabolic studies. This makes it particularly valuable in research applications where accurate quantification and tracking of metabolic pathways are essential .
属性
分子式 |
C24H40O4 |
|---|---|
分子量 |
397.6 g/mol |
IUPAC 名称 |
(4R)-4-[(3R,5R,6S,8S,9S,10R,13R,14S,17R)-2,2,3,4,4-pentadeuterio-3,6-dihydroxy-10,13-dimethyl-1,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid |
InChI |
InChI=1S/C24H40O4/c1-14(4-7-22(27)28)17-5-6-18-16-13-21(26)20-12-15(25)8-10-24(20,3)19(16)9-11-23(17,18)2/h14-21,25-26H,4-13H2,1-3H3,(H,27,28)/t14-,15-,16+,17-,18+,19+,20+,21+,23-,24-/m1/s1/i8D2,12D2,15D |
InChI 键 |
DGABKXLVXPYZII-QJMAJIAASA-N |
手性 SMILES |
[2H][C@]1(C(C[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3C[C@@H]([C@@H]2C1([2H])[2H])O)CC[C@@H]4[C@H](C)CCC(=O)O)C)C)([2H])[2H])O |
规范 SMILES |
CC(CCC(=O)O)C1CCC2C1(CCC3C2CC(C4C3(CCC(C4)O)C)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


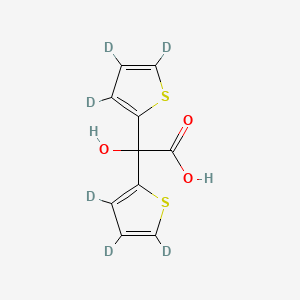
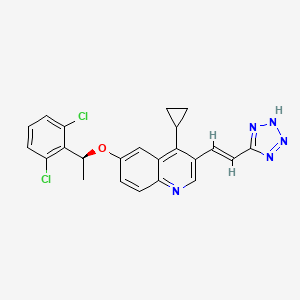

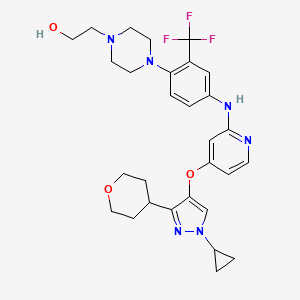
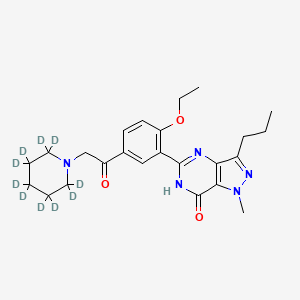
![[(3R,6R)-6-[4-[[4-(diaminomethylideneamino)phenyl]methylcarbamoyl]piperazine-1-carbonyl]oxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl] 4-[[4-(diaminomethylideneamino)phenyl]methylcarbamoyl]piperazine-1-carboxylate](/img/structure/B12415012.png)
